3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a Z-configured methylidene group at the 5-position, linked to a 3-(benzyloxy)phenyl-substituted pyrazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammatory or proliferative pathways .
Properties
Molecular Formula |
C29H23N3O4S2 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C29H23N3O4S2/c33-26(34)14-15-31-28(35)25(38-29(31)37)17-22-18-32(23-11-5-2-6-12-23)30-27(22)21-10-7-13-24(16-21)36-19-20-8-3-1-4-9-20/h1-13,16-18H,14-15,19H2,(H,33,34)/b25-17- |
InChI Key |
ONAPTVCMZBLGKT-UQQQWYQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CCC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-4-carbaldehyde, followed by cyclization with thiourea and subsequent reaction with propanoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. This interaction can result in anti-inflammatory or anticancer effects, depending on the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound belongs to a class of thiazolidinone derivatives with pyrazole and aromatic substituents. Key structural analogs differ in:
- Aromatic substituents: Benzyloxy, chlorobenzyl, methoxyphenyl, or fluorophenoxy groups.
- Heterocyclic systems : Pyrazole, indole, or pyrido-pyrimidine scaffolds.
- Functional groups: Propanoic acid vs. esters or amides.
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thiazolidinone core
- A pyrazole ring
- Benzyloxy and phenyl substituents
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C34H35N3O2S2 |
| Molecular Weight | 581.8 g/mol |
| IUPAC Name | (5Z)-3-octyl-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated various derivatives of pyrazole conjugates for their cytotoxicity against several cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. The compound exhibited significant cytotoxic activity with IC50 values of:
- MCF-7 : 2.13 µM
- SiHa : 4.34 µM
- PC-3 : 4.46 µM
These results indicate a promising selectivity towards cancer cells while showing minimal toxicity towards normal human embryonic kidney cells (HEK293T) .
The mechanism underlying the biological activity of the compound involves its interaction with molecular targets such as tubulin. Molecular docking studies revealed that the compound can bind to the colchicine-binding site of tubulin, inhibiting tubulin polymerization—a crucial process for cancer cell proliferation. The binding energy values ranged from -48.34 to -91.43 kcal/mol, suggesting a strong affinity for tubulin .
Study on Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of related thiazolidinone compounds, demonstrating effectiveness against various bacterial strains. The presence of the thiazolidinone structure was critical for enhancing antimicrobial activity .
Structure–Activity Relationship (SAR)
Research has also explored the structure–activity relationship of similar compounds, indicating that modifications in substituents significantly influence biological activity. For instance, variations in the alkyl chain length and functional groups can enhance lipophilicity and bioavailability, thereby improving therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
